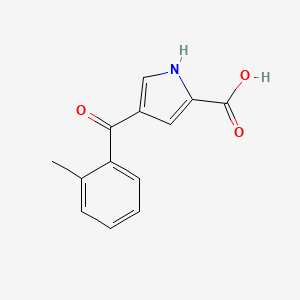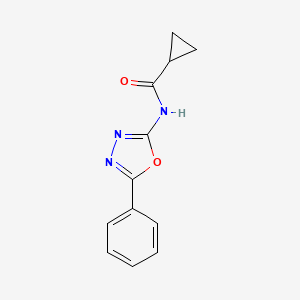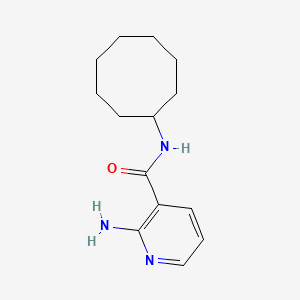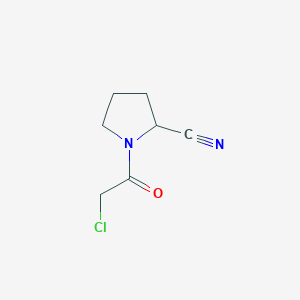
4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of a similar compound, 2-methyl-4-N-(2-methylbenzoyl)benzoic acid, involves N-acylation and hydrolysis on 2-methyl-4-amino methyl benzoate and 2-methyl benzoyl chloride . The reaction is carried out under the action of silver salts . This method is advantageous due to its simple and accessible raw materials, mild reaction conditions, high yield and purity, and lower cost .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “2-(2-Methylbenzoyl)benzoic acid”, include a molecular formula of CHO, an average mass of 240.254 Da, and a monoisotopic mass of 240.078644 Da .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Synthesis of α-Aminopyrrole Derivatives : A study by Galenko et al. (2019) describes a method for synthesizing methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones, which further react to afford pyrrolo[1,2-a]pyrimidine-7-carboxylates or are converted into 2-diazo-2H-pyrrole-4-carboxylates. This showcases the compound's reactivity and utility in synthesizing complex heterocyclic structures (Galenko et al., 2019).
Furo[2,3-b]pyridines Synthesis : Antonov et al. (2021) demonstrated the synthesis of methyl 4-benzoyl-5-(aminooxalyl)-6-phenylfuro[2,3-b]pyridine-2-carboxylates from 4,5-dibenzoyl-1H-pyrrole-2,3-diones and methyl 5-aminofuran-2-carboxylate, indicating a route to furo[2,3-b]pyridines, which are valuable heterocyclic compounds (Antonov et al., 2021).
Material Science and Polymer Chemistry
Intercalation in Layered Double Hydroxides (LDHs) : Tronto et al. (2008) explored the intercalation of pyrrole carboxylic acid derivatives, including 4-(1H-pyrrol-1-yl)benzoate, into LDHs, resulting in organically modified 2D nanocomposites with potential applications in electronics and catalysis (Tronto et al., 2008).
Electropolymerization of Pyrrole Derivatives : Lengkeek et al. (2010) discussed the efficient preparation and electropolymerization of N-(4′-carboxyphenyl)-2,5-di(2″-thienyl)pyrrole, highlighting its potential in creating stable polymer films for electronic applications (Lengkeek et al., 2010).
Organic Chemistry and Catalysis
Palladium-Catalyzed Oxidative Coupling : Yamashita et al. (2009) reported the palladium-catalyzed oxidative coupling of indole-3-carboxylic acids with alkynes to produce tetrasubstituted carbazoles, demonstrating the versatility of pyrrole-2-carboxylic acid derivatives in facilitating complex reactions (Yamashita et al., 2009).
Fe(II)/Et3N-Relay Catalysis : Galenko et al. (2015) developed a method for synthesizing methyl 4-imidazolylpyrrole-2-carboxylates from isoxazoles and phenacylimidazolium salts under Fe(II)/Et3N relay catalysis. This process exemplifies the catalytic applications of pyrrole derivatives in organic synthesis (Galenko et al., 2015).
Safety And Hazards
The safety data sheet for a similar compound, Methyl benzoate, indicates that it is a combustible liquid, harmful if swallowed, and harmful to aquatic life . Precautions include avoiding heat, sparks, open flames, and hot surfaces, and not smoking. After handling, skin should be washed thoroughly. If swallowed, a poison center or doctor should be contacted immediately .
Propiedades
IUPAC Name |
4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-8-4-2-3-5-10(8)12(15)9-6-11(13(16)17)14-7-9/h2-7,14H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUSALZBGKXLEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1-methylbenzimidazole](/img/structure/B2591134.png)

![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2591136.png)
![2-[(Piperidin-4-yl)amino]benzonitrile dihydrochloride](/img/structure/B2591138.png)
![Ethyl 3-(4-chlorophenyl)-5-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2591140.png)

![N-(5-(2-phenoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2591143.png)

![N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide](/img/structure/B2591147.png)


![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2-nitrobenzamide](/img/structure/B2591152.png)
![N-(3-acetylphenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2591154.png)
![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole](/img/structure/B2591155.png)